(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile

Description

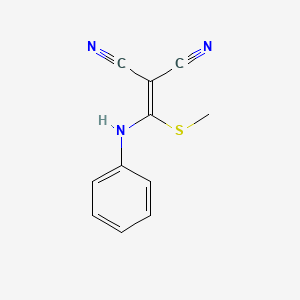

This compound, also known as 2-((methylthio)(phenylamino)methylene)malononitrile, is a malononitrile derivative featuring a methylthio group (SCH₃) and a phenylamino substituent (C₆H₅NH) attached to a central methylene carbon. Its molecular formula is C₁₁H₈N₃S, with a molar mass of 238.27 g/mol.

Properties

IUPAC Name |

2-[anilino(methylsulfanyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-15-11(9(7-12)8-13)14-10-5-3-2-4-6-10/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILMWMLGIJHVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C#N)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl isothiocyanate with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes or receptors, while the cyano groups can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Fungicidal Activity Spectrum

Evidence from fungicidal studies highlights critical differences between analogs (Table 1):

| Compound | Substituents | Activity Against S. sclerotiorum | Activity Against R. solani | Activity Against P. capsici |

|---|---|---|---|---|

| 3a | Methylthio (SCH₃) | Moderate (~50%) | High (~90%) | Moderate (~60%) |

| 4a | Phenylamino (C₆H₅NH) | 94.9% | Low (~40%) | Very Low (<20%) |

| 4e | 4-CF₃ on phenylamino ring | 94.5% | Low (~30%) | Very Low (<20%) |

| Commercial Chlorothalonil | - | ~95% | - | - |

Key Findings :

- Replacing the methylthio group (3a) with phenylamino (4a) significantly enhances activity against S. sclerotiorum (94.9% vs. ~50%) but reduces efficacy against R. solani and P. capsici .

- Electron-withdrawing groups (e.g., 4-CF₃ in 4e) retain high activity against S. sclerotiorum, while electron-donating groups (e.g., OCH₃, CH₃) reduce fungicidal potency .

Mechanism of Action

The phenylamino group likely enhances binding to fungal targets via π-π stacking or hydrogen bonding, while the malononitrile backbone disrupts redox pathways. In contrast, methylthio-containing analogs (e.g., 3a) may act via thiol-mediated toxicity .

Stability and Reactivity

Biological Activity

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile is an organic compound with a complex structure that includes a methylthio group, a phenylamino moiety, and two cyano groups. Its molecular formula is with a molecular weight of approximately 215.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of this compound is attributed to its interaction with various molecular targets. The phenylamino group may interact with enzymes and receptors, while the cyano groups can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound assessed its activity against multi-drug resistant strains. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.

Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent response in cytotoxicity, with significant effects observed at lower concentrations than previously reported for similar compounds.

Q & A

Basic Research Question

- IR Spectroscopy : Identifies functional groups (e.g., CN at ~2200 cm⁻¹, NH/NH₂ at 3200–3350 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (e.g., C=O at 158.4 ppm in derivatives) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 275 for pyrazole derivatives) confirm molecular weight and fragmentation patterns .

Validation Protocol : Cross-reference spectral data with computational simulations (e.g., ¹³C NMR carbon skeleton analysis) to resolve ambiguities .

What safety precautions are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific toxicological data for this compound is limited, analogous safety protocols apply:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.

- Exposure Mitigation : Avoid inhalation/ingestion; rinse skin/eyes with water for 15 minutes if exposed .

- Waste Disposal : Incinerate in a chemical焚烧炉 after dissolving in可燃 solvents .

Note : Toxicity studies are pending; treat as a potential irritant due to structural similarities to nitrile-containing compounds .

How can computational modeling predict the reactivity of this compound in heterocyclic synthesis?

Advanced Research Question

- Mechanistic Studies : Density Functional Theory (DFT) calculations can map electron density at the methylthio group to predict nucleophilic substitution sites .

- Cyclization Pathways : Molecular dynamics simulations model intermediates (e.g., pyrazolo-pyrimidine formation) to optimize reaction conditions .

Case Study : The reaction with formic acid to form pyrimidin-4-one derivatives (85% yield) aligns with computational predictions of carbonyl group stabilization .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., NH₂ vs. NH in δ 4.73–9.89 ppm) .

- Isotopic Labeling : Use deuterated solvents to suppress exchangeable proton signals in NMR .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms (e.g., enamine vs. imine configurations) .

What biological activities have been reported for derivatives of this compound?

Advanced Research Question

Derivatives like pyrazolo[3,4-d]pyrimidines show potential pharmacological activity:

- Antimicrobial Screening : Structural analogs (e.g., 9,10-dihydrophenanthrene-dicarbonitriles) exhibit activity against Gram-positive bacteria, suggesting similar assays for derivatives .

- Anticancer Potential : Pyrimidine derivatives often target kinase enzymes; in vitro assays (e.g., MTT on cancer cell lines) are recommended .

Methodology : Synthesize derivatives with variable substituents (e.g., halogenation at the phenyl group) and test via high-throughput screening .

How can reaction conditions be optimized to improve yields in derivative synthesis?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps (e.g., pyrimidin-4-one formation) .

- Temperature Control : Reflux at 80–100°C balances reaction kinetics and thermal decomposition risks .

Case Study : Phosphorus oxychloride-mediated chlorination achieves 85% yield by removing water via azeotropic distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.